molecular formula C18H25N5O3S B11254167 2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-propylacetamide

2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-propylacetamide

Cat. No.: B11254167
M. Wt: 391.5 g/mol
InChI Key: LHTYHSGZEOJADC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({2-CYCLOPENTYL-6,8-DIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)-N-PROPYLACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a diazino[4,5-d]pyrimidine core, which is a bicyclic structure containing nitrogen atoms

Preparation Methods

The synthesis of 2-({2-CYCLOPENTYL-6,8-DIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)-N-PROPYLACETAMIDE involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of cyclopentylamine, dimethyl malonate, and other reagents to form the diazino[4,5-d]pyrimidine core. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the diazino[4,5-d]pyrimidine ring, using reagents such as alkyl halides or acyl chlorides.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines

Scientific Research Applications

2-({2-CYCLOPENTYL-6,8-DIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)-N-PROPYLACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-({2-CYCLOPENTYL-6,8-DIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)-N-PROPYLACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The diazino[4,5-d]pyrimidine core allows for interactions with nucleophilic sites on proteins, potentially inhibiting or activating biological pathways .

Comparison with Similar Compounds

Similar compounds include other diazino[4,5-d]pyrimidine derivatives, such as:

    Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.

    Pyrido[2,3-d]pyrimidin-7-one: Noted for its kinase inhibitory properties.

    Pyrimidino[4,5-d][1,3]oxazine: Exhibits various biological activities, including anti-inflammatory effects.

Compared to these compounds, 2-({2-CYCLOPENTYL-6,8-DIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)-N-PROPYLACETAMIDE is unique due to its specific substituents and potential for diverse applications in scientific research.

Properties

Molecular Formula

C18H25N5O3S

Molecular Weight

391.5 g/mol

IUPAC Name

2-(7-cyclopentyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-propylacetamide

InChI

InChI=1S/C18H25N5O3S/c1-4-9-19-12(24)10-27-16-13-15(22(2)18(26)23(3)17(13)25)20-14(21-16)11-7-5-6-8-11/h11H,4-10H2,1-3H3,(H,19,24)

InChI Key

LHTYHSGZEOJADC-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3CCCC3

Origin of Product

United States

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